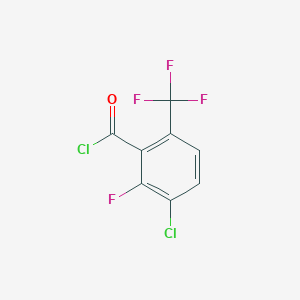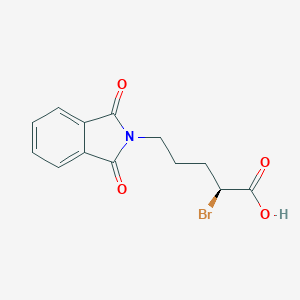
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid, also known as BRD-9424, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
科学的研究の応用
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid has been found to be a potent inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a critical role in gene transcription and chromatin remodeling. Inhibition of BRD4 has been shown to have therapeutic potential in a variety of diseases, including cancer, inflammation, and viral infections. This compound has been used in several studies to investigate the role of BRD4 in disease pathogenesis and to identify potential drug targets.
作用機序
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and inhibiting its transcriptional activity. This leads to downregulation of genes involved in cell proliferation, inflammation, and survival, and ultimately results in cell death. The specificity of this compound for BRD4 makes it an attractive candidate for targeted therapies.
Biochemical and Physiological Effects:
Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo, and reduces inflammation in animal models of inflammatory diseases. It has also been shown to have antiviral activity against human papillomavirus (HPV) and herpes simplex virus (HSV). However, the effects of this compound on normal cells and tissues have not been extensively studied.
実験室実験の利点と制限
One advantage of (2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid is its high potency and specificity for BRD4, which makes it a valuable tool for investigating the role of BRD4 in disease pathogenesis. However, its limited solubility and stability may pose challenges in experimental design and interpretation. In addition, the lack of information on its effects on normal cells and tissues may limit its potential applications in drug development.
将来の方向性
Future research on (2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid could focus on elucidating its effects on normal cells and tissues, as well as its potential applications in combination therapies with other drugs. The development of more stable and soluble analogs of this compound could also enhance its potential as a therapeutic agent. In addition, the identification of novel bromodomain targets and the optimization of this compound for their inhibition could lead to the discovery of new drug candidates for a variety of diseases.
合成法
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-chloropentanoic acid with phthalic anhydride and potassium carbonate to form an intermediate compound, which is then reacted with L-proline to produce the final product. The synthesis method has been optimized to achieve high yields and purity of this compound.
特性
CAS番号 |
179090-37-0 |
|---|---|
分子式 |
C13H12BrNO4 |
分子量 |
326.14 g/mol |
IUPAC名 |
(2S)-2-bromo-5-(1,3-dioxoisoindol-2-yl)pentanoic acid |
InChI |
InChI=1S/C13H12BrNO4/c14-10(13(18)19)6-3-7-15-11(16)8-4-1-2-5-9(8)12(15)17/h1-2,4-5,10H,3,6-7H2,(H,18,19)/t10-/m0/s1 |
InChIキー |
FCGBPUWRRBLODE-JTQLQIEISA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC[C@@H](C(=O)O)Br |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(C(=O)O)Br |
同義語 |
(S)-5-N-PHTHALOYL-2-BROMOVALERIC ACID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)
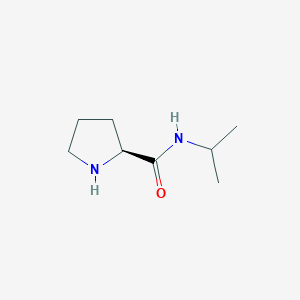


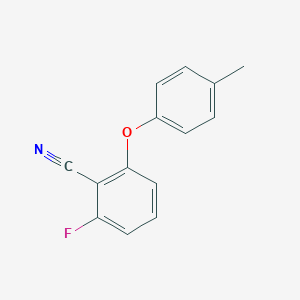
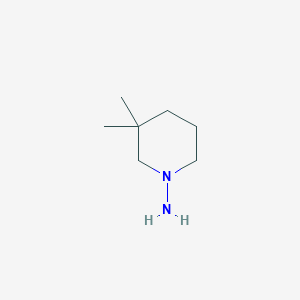

![4-Methyl-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B68214.png)


![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)

